molecular formula C7H10ClN3 B1424438 5-Methylpicolinimidamide hydrochloride CAS No. 875293-96-2

5-Methylpicolinimidamide hydrochloride

Cat. No. B1424438
CAS RN: 875293-96-2
M. Wt: 171.63 g/mol
InChI Key: WSSQSZIWEHGJLY-UHFFFAOYSA-N
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Description

5-Methylpicolinimidamide hydrochloride is a chemical compound with the CAS number 875293-96-2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Scientific Research Applications

  • Antimicrobial Activity : A study by Patel and Patel (2017) synthesized a novel ligand related to 8-hydroxyquinolines, which demonstrated in vitro antimicrobial activity against various bacterial strains and fungi (Patel & Patel, 2017).

  • Antitumor Agents : Meng et al. (2021) synthesized and evaluated a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against different tumor cell lines. They found that these derivatives could inhibit the proliferation of cancer cell lines at low micromolar concentrations (Meng et al., 2021).

  • Corrosion Inhibition : A study by Rbaa et al. (2019) on new 8-hydroxyquinoline derivatives, which included compounds similar to 5-Methylpicolinimidamide hydrochloride, demonstrated their efficiency as corrosion inhibitors in an acidic environment (Rbaa et al., 2019).

  • Synthetic Applications : Jiang et al. (2015) described a Copper/6-methylpicolinic acid catalyzed coupling reaction for the synthesis of pyrrolo[2,3-d]pyrimidines, highlighting the utility of related compounds in complex organic synthesis (Jiang et al., 2015).

  • Neuropharmacology : In the field of neuropharmacology, research by Wood et al. (2001) on SB-243213, a compound related to this compound, showed that it acted as a selective 5-HT2C receptor inverse agonist with potential for treating anxiety and schizophrenia (Wood et al., 2001).

Safety and Hazards

5-Methylpicolinimidamide hydrochloride is classified as having acute toxicity when ingested and can cause skin corrosion or irritation . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

5-methylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSQSZIWEHGJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704279
Record name 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875293-96-2
Record name 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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